An In-depth Technical Guide to the Chemical Structure and Biological Activity of Barettin
An In-depth Technical Guide to the Chemical Structure and Biological Activity of Barettin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Barettin is a brominated cyclic dipeptide alkaloid first isolated in 1986 from the deep-sea sponge Geodia barretti.[1][2] It is a notable marine natural product that has garnered significant interest within the scientific community due to its diverse and potent biological activities. This technical guide provides a comprehensive overview of the chemical structure of Barettin, along with quantitative data on its biological effects and detailed experimental protocols for its study.
Chemical Structure of Barettin
Barettin is characterized by a unique 2,5-diketopiperazine ring system.[1][2] This core structure is formed from the condensation of a dehydrogenated, brominated tryptophan derivative and an arginine residue.[1][2]
Key Structural Features:
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IUPAC Name: 2-[3-[(2S,5Z)-5-[(6-bromo-1H-indol-3-yl)methylidene]-3,6-dioxopiperazin-2-yl]propyl]guanidine[1][5]
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Molar Mass: 419.283 g·mol⁻¹[2]
Chemical Identifiers:
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SMILES: C1=CC2=C(C=C1Br)NC=C2/C=C\3/C(=O)N--INVALID-LINK--CCCN=C(N)N[5]
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InChI: InChI=1S/C17H19BrN6O2/c18-10-3-4-11-9(8-22-13(11)7-10)6-14-16(26)23-12(15(25)24-14)2-1-5-21-17(19)20/h3-4,6-8,12,22H,1-2,5H2,(H,23,26)(H,24,25)(H4,19,20,21)/b14-6-/t12-/m0/s1[3]
Quantitative Biological Activity Data
Barettin exhibits a range of biological activities, including antioxidant, anti-inflammatory, and antifouling properties. The following table summarizes key quantitative data from various studies.
| Biological Activity | Assay | Test System | Result | Reference |
| Antioxidant Activity | Ferric Reducing Antioxidant Power (FRAP) | Biochemical Assay | 77 µM Trolox equivalents at 71.6 µM Barettin | [1] |
| Oxygen Radical Absorbance Capacity (ORAC) | Biochemical Assay | 5.5 µM Trolox equivalents at 71.6 µM Barettin | [1] | |
| Anti-inflammatory Activity | Inhibition of IL-12p40 secretion | Human Dendritic Cells | IC₅₀: 21.0 µM | [4] |
| Inhibition of IL-10 secretion | Human Dendritic Cells | IC₅₀: 11.8 µM | [4] | |
| Antifouling Activity | Inhibition of barnacle larvae settlement | Balanus improvisus cyprids | EC₅₀: 0.9 µM | [6] |
Signaling Pathways and Experimental Workflows
Barettin's anti-inflammatory effects are attributed to its ability to modulate cytokine secretion. The following diagram illustrates a simplified workflow for assessing the anti-inflammatory properties of Barettin in a cell-based assay.
Caption: Workflow for evaluating the anti-inflammatory effect of Barettin.
Experimental Protocols
Isolation of Barettin from Geodia barretti
This protocol describes the extraction and purification of Barettin from its natural source.
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Extraction:
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Incubate the lyophilized and ground sponge material in 60% acetonitrile (B52724) (CH₃CN) / 40% water (H₂O) with 0.1% formic acid overnight at room temperature.[3]
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Perform a second extraction with 30% CH₃CN / 70% H₂O with 0.1% formic acid.[3]
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A final extraction is conducted with H₂O containing 0.1% formic acid.[3]
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Combine the supernatants from all extraction steps.
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Purification:
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Dilute the combined supernatant to a final concentration of 10% CH₃CN and filter.[3]
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Subject the filtrate to reverse-phase high-performance liquid chromatography (RP-HPLC) on a C18 column.[1][3]
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Elute with a gradient of acetonitrile and water, both containing 0.1% formic acid.[1]
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Monitor the elution profile and collect the fractions corresponding to Barettin.
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Lyophilize the purified fractions to obtain solid Barettin.
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Total Synthesis of Barettin
The chemical synthesis of Barettin has been achieved, confirming its revised structure. A key step in the synthesis is the Horner-Wadsworth-Emmons reaction.
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Precursor Synthesis:
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Prepare 6-bromoindole-3-carboxaldehyde (B99375).[2]
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Synthesize a phosphonate (B1237965) ester of a diketopiperazine.[2]
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Horner-Wadsworth-Emmons Reaction:
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React the 6-bromoindole-3-carboxaldehyde with the diketopiperazine phosphonate ester to introduce the exocyclic double bond, forming the dehydro-functionality.[2]
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Final Steps:
Antioxidant Activity Assays
5.3.1. Ferric Reducing Antioxidant Power (FRAP) Assay
This assay measures the ability of a compound to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺).
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Prepare the FRAP reagent by mixing acetate (B1210297) buffer, 2,4,6-tripyridyl-s-triazine (TPTZ) solution, and ferric chloride (FeCl₃) solution.
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Add a sample of Barettin to the FRAP reagent.
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Incubate the mixture at 37°C.
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Measure the absorbance of the resulting blue-colored solution at 593 nm.
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Quantify the antioxidant capacity by comparing the absorbance to a standard curve prepared with a known antioxidant, such as Trolox.[1]
5.3.2. Oxygen Radical Absorbance Capacity (ORAC) Assay
This assay evaluates the capacity of a compound to neutralize peroxyl radicals.
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Prepare a solution of fluorescein (B123965), which acts as a fluorescent probe.
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Add the Barettin sample to the fluorescein solution.
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Initiate the reaction by adding a peroxyl radical generator, such as 2,2'-azobis(2-amidinopropane) (B79431) dihydrochloride (B599025) (AAPH).
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Monitor the decay of fluorescein fluorescence over time in the presence and absence of Barettin.
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Calculate the ORAC value by determining the area under the fluorescence decay curve and comparing it to a Trolox standard.[1]
Anti-inflammatory Activity Assay using THP-1 Cells
This cell-based assay assesses the ability of Barettin to inhibit the production of pro-inflammatory cytokines.
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Cell Culture and Differentiation:
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Culture human monocytic THP-1 cells in RPMI-1640 medium supplemented with fetal bovine serum.
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Differentiate the THP-1 monocytes into macrophages by treating them with phorbol (B1677699) 12-myristate 13-acetate (PMA) for 48 hours.[1]
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Treatment and Stimulation:
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Cytokine Measurement:
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After incubation, collect the cell culture supernatant.
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Quantify the concentration of pro-inflammatory cytokines, such as Interleukin-1β (IL-1β) and Tumor Necrosis Factor-alpha (TNF-α), in the supernatant using an enzyme-linked immunosorbent assay (ELISA).[1]
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Determine the inhibitory effect of Barettin on cytokine secretion by comparing the levels in treated versus untreated, LPS-stimulated cells.
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Conclusion
Barettin stands out as a marine-derived compound with a compelling chemical structure and significant biological potential. Its antioxidant and anti-inflammatory properties, supported by quantitative data, make it a promising candidate for further investigation in the context of diseases characterized by oxidative stress and inflammation. The detailed experimental protocols provided herein offer a foundation for researchers to explore the multifaceted activities of this intriguing natural product.
References
- 1. Antioxidant and Anti-Inflammatory Activities of Barettin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Isolation, Characterization, and Synthesis of the Barrettides: Disulfide-Containing Peptides from the Marine Sponge <i>… [ouci.dntb.gov.ua]
- 5. Geobarrettin D, a Rare Herbipoline-Containing 6-Bromoindole Alkaloid from Geodia barretti - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
